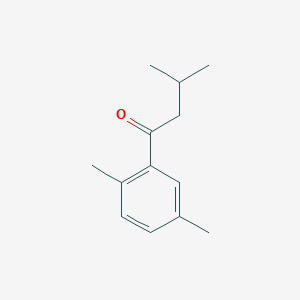

2',3,5'-Trimethylbutyrophenone

Description

Contextualization within Aromatic Ketone Photochemistry

The study of 2',3,5'-Trimethylbutyrophenone is best understood within the broader context of aromatic ketone photochemistry. Aromatic ketones, upon absorption of ultraviolet light, are promoted to an electronically excited singlet state (S₁). This is typically followed by a rapid and efficient process called intersystem crossing (ISC) to the corresponding triplet state (T₁). For most butyrophenones, the lowest energy triplet state is the n,π* triplet, where an electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an antibonding π* orbital. It is this triplet state that is responsible for the characteristic photochemical reactions of these molecules. acs.orgresearchgate.net

The primary photochemical pathways for butyrophenones are the Norrish Type I and Norrish Type II reactions.

Norrish Type I Reaction: This process involves the cleavage of the carbon-carbon bond between the carbonyl group and the alkyl chain (α-cleavage), forming two radical fragments.

Norrish Type II Reaction: This is an intramolecular reaction that occurs if the alkyl chain contains a hydrogen atom on the gamma (γ) carbon. The excited carbonyl group abstracts this γ-hydrogen, leading to the formation of a 1,4-biradical intermediate. chemrxiv.org This biradical can then undergo one of two subsequent reactions:

Cleavage (β-scission): The biradical fragments to yield an enol (which tautomerizes to a ketone, in this case, acetophenone) and an alkene (ethene).

Cyclization (Yang Cyclization): The biradical cyclizes to form a substituted cyclobutanol (B46151). chemrxiv.org

The presence of the three methyl groups on the phenyl ring of this compound is expected to influence the properties of the excited triplet state. Electron-donating groups like methyl substituents can affect the energy and lifetime of the triplet state, thereby influencing the efficiency and quantum yield of the subsequent photochemical reactions. acs.org

Table 1: Fundamental Photochemical Processes in Aromatic Ketones

| Process | Description | Key Intermediate/State |

|---|---|---|

| Light Absorption | The carbonyl group absorbs a UV photon. | Excited Singlet State (S₁) |

| Intersystem Crossing (ISC) | Rapid conversion from the singlet state to the triplet state. | Excited Triplet State (T₁) |

| Norrish Type I | α-cleavage of the carbonyl-alkyl bond. | Acyl and Alkyl Radicals |

| Norrish Type II | Intramolecular γ-hydrogen abstraction. | 1,4-Biradical |

Significance in Organic Reaction Mechanism Studies

While specific, detailed research on this compound is limited, its structure makes it a potentially valuable tool for studying organic reaction mechanisms, particularly the factors that govern the competition between different photochemical pathways. The study of substituted butyrophenones has been crucial in elucidating the nature of excited states and reactive intermediates. acs.orgacs.org

The methyl groups on the aromatic ring of this compound serve as probes for understanding electronic and steric effects. For instance, the electron-donating nature of the methyl groups can influence the rate of intersystem crossing and the lifetime of the resulting triplet state. Studies on other methyl-substituted butyrophenones have shown that such substitutions can alter the quantum yields of both the cleavage and cyclization products of the Norrish Type II reaction. acs.orgnorthwestern.edu

The competition between Norrish Type II cleavage and Yang cyclization is governed by the lifetime and conformation of the intermediate 1,4-biradical. electronicsandbooks.com By systematically varying the substitution pattern on the aromatic ring, as in the case of this compound, researchers can gain insight into how subtle electronic perturbations are transmitted through the molecule to affect the reactivity of this key intermediate. For example, enhancing the electron density on the aromatic ring could stabilize the biradical, potentially altering the ratio of cleavage to cyclization products.

The lifetime of the triplet 1,4-biradical is a critical factor, and substitutions on the butyrophenone (B1668137) structure have been shown to have a remarkable effect, with lifetimes reported to vary by a factor of more than 200 in some cases. electronicsandbooks.com This sensitivity makes compounds like this compound excellent candidates for laser flash photolysis studies aimed at directly observing these transient species and measuring their decay kinetics.

Table 2: Expected Influence of Methyl Substituents on Butyrophenone Photochemistry

| Photochemical Parameter | Expected Effect of 2',3',5'-Trimethyl Substitution | Rationale |

|---|---|---|

| Triplet State Energy | Slight decrease | Electron-donating groups can lower the energy of the π* orbital. |

| Triplet State Lifetime | Potential increase | Substituents can influence the rate of deactivation pathways. electronicsandbooks.com |

| Norrish Type II Quantum Yield | Altered compared to unsubstituted butyrophenone | Electronic effects can change the efficiency of γ-hydrogen abstraction. acs.org |

| Cleavage vs. Cyclization Ratio | Potentially altered | Electronic effects can influence the stability and subsequent reactions of the 1,4-biradical. |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)7-13(14)12-8-10(3)5-6-11(12)4/h5-6,8-9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHQPQGICUCIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Photochemical Reactivity and Mechanism Elucidation of 2 ,3,5 Trimethylbutyrophenone

Overview of Norrish Type Reactions in Trimethylbutyrophenones

Upon absorption of ultraviolet light, carbonyl compounds like 2',3,5'-trimethylbutyrophenone are promoted to an excited singlet state (S₁). From this state, they can undergo intersystem crossing (ISC) to a triplet state (T₁) or react directly. For butyrophenones, the dominant photochemical pathways are the Norrish Type I and Type II reactions, which proceed primarily from the triplet state. researchgate.netwikipedia.orghku.hk

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl group and the adjacent carbon). wikipedia.org This α-cleavage results in the formation of a benzoyl radical and an alkyl radical. For butyrophenone (B1668137) derivatives, this process competes with the Norrish Type II reaction. Studies on related tert-alkyl phenyl ketones show that α-cleavage occurs at a significant rate (approximately 1 x 10⁷ sec⁻¹). researchgate.net However, this is considerably slower than the α-cleavage observed in triplet tert-butyl alkyl ketones, a difference attributed to the energetics of the reactions. researchgate.net The resulting radical pair can then undergo several secondary reactions, including recombination to reform the starting ketone, decarbonylation of the acyl radical followed by recombination, or hydrogen abstraction to form an aldehyde and an alkene. wikipedia.org

The Norrish Type II reaction is a hallmark of ketones possessing an accessible γ-hydrogen atom. This intramolecular reaction begins with the abstraction of a γ-hydrogen by the excited carbonyl oxygen, proceeding through a six-membered cyclic transition state to form a 1,4-biradical intermediate. wikipedia.orgsciepub.com This biradical is a key transient species that dictates the final product distribution. It can undergo one of two primary pathways:

Cleavage (β-scission): The biradical can cleave at the β-carbon-carbon bond to yield an alkene (propene) and an enol tautomer of a substituted acetophenone (B1666503) (2',3',5'-trimethylacetophenone). sciepub.comresearchgate.net This enol subsequently tautomerizes to the more stable ketone. sciepub.comresearchgate.net

Cyclization (Yang Cyclization): The biradical can cyclize to form a substituted cyclobutanol (B46151) (a derivative of 1-phenylcyclobutanol). sciepub.comresearchgate.net

The formation of photoenols is another critical phenomenon. In studies of related 2,4,6-trialkylphenyl ketones, long-lived photoenol intermediates have been observed via laser flash photolysis. cdnsciencepub.com For instance, 2,4,6-triisopropylbenzophenone yields a mixture of Z and E enols, with the Z-enol having a lifetime of approximately 4 µs in hexane, while the E-enol is significantly more stable. cdnsciencepub.com These enols are formed through intramolecular hydrogen abstraction from an ortho-alkyl group, a process that competes with γ-hydrogen abstraction.

| Reaction Type | Initial Step | Intermediate | Major Products |

| Norrish Type I | α-carbon-carbon bond cleavage | Acyl and alkyl radical pair | Substituted benzaldehyde, alkanes |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-Biradical | Substituted acetophenone, alkene |

| Yang Cyclization | Intramolecular γ-hydrogen abstraction | 1,4-Biradical | Substituted cyclobutanol |

| Photoenolization | Intramolecular o-methyl H-abstraction | o-Quinodimethane biradical | Photoenol |

Excited-State Dynamics and Intersystem Crossing Pathways

The photochemical outcome for this compound is governed by the complex interplay between different electronic excited states and the efficiency of transitions between them.

Upon photoexcitation, this compound is promoted from its ground state (S₀) to the first excited singlet state (S₁), which has n,π* character. For aromatic ketones, intersystem crossing (ISC) from the S₁ state to the triplet manifold is typically very rapid and efficient. researchgate.nethku.hk The resulting triplet state (T₁) also has n,π* character and is responsible for the characteristic Norrish Type II reactivity. researchgate.net The reactivity of this aromatic carbonyl triplet state is primarily influenced by substitution on the γ-carbon, with α and β substituents having a lesser effect. researchgate.net Laser flash photolysis studies on 2,4,6-trimethylacetophenone and 2,4,6-trimethylbenzophenone (B177196) have revealed relatively long-lived triplet states, with lifetimes of 220 ns and >2 µs in acetonitrile, respectively. cdnsciencepub.com This suggests that the triplet state of this compound is also sufficiently long-lived to undergo intramolecular hydrogen abstraction.

| Compound | Triplet Lifetime (τT) | Solvent |

| 2,4,6-Trimethylacetophenone | 220 ns | Acetonitrile |

| 2,4,6-Triisopropylbenzophenone | 280 ns | Acetonitrile |

| 2,4,6-Trimethylbenzophenone | > 2 µs | Acetonitrile |

Data from laser flash photolysis studies of related trialkylphenyl ketones. cdnsciencepub.com

Theoretical studies on butyrophenone have provided a detailed picture of the excited-state relaxation dynamics. researchgate.nethku.hk A key finding is the existence of a minimum energy crossing point where three potential energy surfaces—S₁(n,π), T₂(π,π), and T₁(n,π)—intersect. researchgate.nethku.hk This three-surface intersection is crucial for understanding the high efficiency of intersystem crossing in aromatic carbonyl compounds. The T₂ state, which has π,π character, acts as a relay state, facilitating the transition from S₁ to T₁. researchgate.nethku.hk This efficient S₁ → T₂ → T₁ pathway ensures that the reactive T₁(n,π*) state is populated with near-unity quantum yield, which explains why the photochemistry of these compounds is dominated by triplet-state reactions. researchgate.nethku.hk

Intramolecular H-Atom Abstraction and Biradical Intermediates

The pivotal step in the Norrish Type II pathway is the intramolecular abstraction of a γ-hydrogen atom. This process is highly regioselective and proceeds through a chair-like six-membered transition state. wikipedia.org Once the molecule is in the T₁(n,π*) state, this 1,5-hydrogen shift is the predominant reaction, leading to the formation of a triplet 1,4-biradical. researchgate.nethku.hk

This triplet biradical is an intermediate species and does not directly form the final products. Because the formation of excited triplet products is energetically unfavorable, the biradical must first undergo another intersystem crossing from the triplet to the singlet state. researchgate.net The resulting singlet 1,4-biradical is the species that proceeds to the final products. researchgate.net Theoretical calculations have shown that this singlet biradical can exist in several isomeric forms, and the relative energies and geometries of these isomers influence the branching ratio between the cleavage and cyclization pathways. researchgate.net While biradical intermediates were not directly observed in flash photolysis studies of 2,4,6-trialkylphenyl ketones, their existence is well-established as essential precursors to the final photoproducts in the Norrish Type II reaction. cdnsciencepub.com

Formation and Characterization of 1,4-Ketyl Biradicals

The predominant photochemical pathway for butyrophenone and its derivatives possessing accessible γ-hydrogens is the Norrish Type II reaction. sciepub.comsciepub.comwikipedia.org This process involves the intramolecular abstraction of a hydrogen atom from the γ-carbon of the butyryl chain by the excited carbonyl oxygen. This 1,5-hydrogen transfer results in the formation of a 1,4-ketyl biradical intermediate. sciepub.comsciepub.com

For this compound, the excited triplet state of the carbonyl group abstracts a hydrogen atom from the γ-carbon of the n-butyl chain. The resulting 1,4-biradical is a transient species that is not directly isolated but its existence is inferred from the final products. The characterization of such biradicals is typically performed using techniques like laser flash photolysis, which allows for the observation of transient absorption spectra. While specific data for the 1,4-ketyl biradical of this compound is not available in the literature, studies on the parent butyrophenone have established the intermediacy of this species. sciepub.comresearchgate.net The 1,4-biradical can subsequently undergo two main competing reactions: fragmentation (β-cleavage) or intramolecular cyclization (Yang cyclization). sciepub.comsciepub.comchemrxiv.org

The table below summarizes the key aspects of 1,4-ketyl biradical formation in butyrophenone systems.

| Feature | Description | Reference |

| Precursor | Excited triplet state of the carbonyl group | researchgate.net |

| Mechanism | Intramolecular γ-hydrogen abstraction (Norrish Type II) | sciepub.comsciepub.comwikipedia.org |

| Intermediate | 1,4-Ketyl biradical | sciepub.comsciepub.com |

| Subsequent Reactions | Fragmentation (β-cleavage) and Yang cyclization | sciepub.comsciepub.comchemrxiv.org |

Formation and Characterization of 1,5-Ketyl Iminyl Biradicals from Azido (B1232118) Derivatives

No information is available in the reviewed scientific literature regarding the formation and characterization of 1,5-ketyl iminyl biradicals from azido derivatives of this compound.

Biradical Isomers and Branching Ratios

Theoretical studies on butyrophenone suggest that the singlet 1,4-biradical intermediate can exist as different isomers, which can influence the branching ratios of the subsequent fragmentation and cyclization reactions. researchgate.net The relative energies of these isomers and the activation barriers for the subsequent reaction pathways determine the final product distribution. The branching ratio between the fragmentation and cyclization pathways is also dependent on factors such as the solvent and the presence of substituents on the aromatic ring. For this compound, the methyl groups on the phenyl ring can be expected to exert some electronic and steric influence on the stability and reactivity of the 1,4-biradical, thereby affecting the product ratios. However, specific experimental data on the biradical isomers and branching ratios for this compound are not documented.

Photoenol Formation and Reactivity

The presence of a methyl group at the ortho position (2'-position) of the butyrophenone moiety allows for an alternative photochemical pathway known as photoenolization. This process involves the intramolecular abstraction of a hydrogen atom from the ortho-methyl group by the excited carbonyl oxygen, leading to the formation of a transient species called a photoenol.

Z- and E-Photoenol Isomerization and Lifetimes

Studies on ortho-methyl-substituted acetophenones, which are structurally analogous to this compound, have shown that photoenolization proceeds from both the excited singlet and triplet states. rsc.org This process results in the formation of two geometric isomers of the photoenol, the Z- and E-isomers. These isomers have distinct lifetimes and can interconvert. The lifetimes of these photoenols are significantly influenced by the solvent environment. rsc.org For example, in the case of 2-methylacetophenone, the decay rate of the photoenol is faster in more polar, protic solvents. rsc.org It is expected that the photoenols of this compound would exhibit similar behavior, with the Z- and E-isomers having different stabilities and lifetimes.

The following table presents representative data on the first-order decay rate constant of the photoenol of 2-methylacetophenone in various solvents, illustrating the solvent effect on photoenol lifetime.

| Solvent | Decay Rate Constant (s⁻¹) | Reference |

| Cyclohexane | 0.32 | rsc.org |

| Dioxan | 1.8 | rsc.org |

| Propan-2-ol | 7.9 | rsc.org |

Cyclobutanol and Lactone Formation via Photoenols

The 1,4-ketyl biradical formed through the Norrish Type II reaction can undergo intramolecular cyclization, known as the Yang cyclization, to yield a cyclobutanol derivative. sciepub.comsciepub.comchemrxiv.org In the case of this compound, this would result in the formation of 1-(2,3,5-trimethylphenyl)-1-cyclobutanol.

Photoenols, on the other hand, can undergo a variety of reactions, including cycloaddition reactions. While direct conversion of the primary photoenol of this compound to a lactone is not a commonly reported pathway, subsequent oxidation or rearrangement of the initial photoproducts could potentially lead to lactone formation. Photochemical rearrangements of α-hydroxy-ketones to lactones are known, suggesting that if such an intermediate were formed from the photoenol, lactonization could be a plausible subsequent step. rsc.org Additionally, radical photocyclization routes have been developed for the synthesis of macrocyclic lactones from substrates containing α,β-unsaturated carbonyl moieties. acs.orgnih.gov

Influence of Molecular Environment and Structural Modifiers on Photoreactivity

The photochemical reactivity of ketones like this compound is highly sensitive to the molecular environment. The nature of the solvent can significantly influence the lifetimes of the excited triplet state and the subsequent intermediates, thereby affecting the quantum yields and product distribution.

Studies on butyrophenone have shown that solvent polarity affects the phosphorescence lifetimes, which is a measure of the triplet state lifetime. bohrium.com In non-polar solvents, a short-lived triplet is observed, while in highly polar solvents, a long-lived component becomes dominant. bohrium.com This is attributed to solvent-induced shifts in the energy levels of the n,π* and π,π* triplet states. The photoreactivity, including the efficiency of the Norrish Type II reaction, is also influenced by the solvent. bohrium.com

Similarly, the decay of photoenols is accelerated in polar and hydrogen-bonding solvents, as seen with 2-methylacetophenone. rsc.org Therefore, it can be inferred that the photoreactivity of this compound, including the competition between the Norrish Type II pathway and photoenolization, as well as the lifetimes of the resulting biradicals and photoenols, will be dependent on the solvent system employed. The methyl substituents on the aromatic ring also act as structural modifiers that can influence the electronic properties of the chromophore and the steric environment of the reaction centers, further modulating the photochemical behavior.

The table below shows the effect of solvent polarity on the triplet state decay rate constant of 2-methylacetophenone, a model compound for this compound.

| Solvent | Triplet Decay Rate Constant (s⁻¹) | Reference |

| Cyclohexane | 6.6 x 10⁶ | rsc.org |

| Propan-2-ol | 7.7 x 10⁵ | rsc.org |

Effects of Hydrogen Bonding on Photoreactivity

The photochemical behavior of this compound is significantly influenced by the solvent environment, particularly the presence of hydrogen-bonding solvents. In non-polar solvents like benzene (B151609), the irradiation of a related ester derivative of trimethylbutyrophenone leads to the formation of photoproducts. However, in hydrogen-bonding solvents such as methanol (B129727) and chloroform, the photoreactivity is quenched, and no photoproducts are observed acs.orgacs.org.

This quenching effect is attributed to the formation of intermolecular hydrogen bonds between the solvent and the carbonyl group of the butyrophenone. This interaction can alter the energy levels and lifetimes of the excited states, thereby inhibiting the intramolecular hydrogen abstraction necessary for the photochemical reaction to proceed. The hydrogen bonding effectively provides an alternative, non-productive decay pathway for the excited state.

| Solvent | Photoproduct Formation | Postulated Reason |

| Benzene (non-polar) | Yes | No significant intermolecular hydrogen bonding, allowing for intramolecular hydrogen abstraction. |

| Methanol (protic) | No | Intermolecular hydrogen bonding with the carbonyl group quenches the photoreactivity. |

| Chloroform (protic) | No | Intermolecular hydrogen bonding with the carbonyl group quenches the photoreactivity. |

Steric Effects on Photoenol Conformation and Product Distribution

Steric hindrance plays a crucial role in determining the conformation of the intermediate photoenols and, consequently, the final product distribution in the photolysis of this compound derivatives. Laser flash photolysis studies have demonstrated that upon intramolecular hydrogen abstraction, a biradical intermediate is formed acs.orgacs.org. This biradical can then intersystem cross to form two stereoisomeric photoenols, designated as Z- and E-photoenols.

The presence of bulky substituents, such as the methyl groups on the aromatic ring, introduces significant steric strain. This steric demand influences the relative stability of the Z- and E-photoenols and their subsequent reaction pathways. Density functional theory (DFT) calculations have shown that steric hindrance can favor the formation of one photoenol over the other and direct its reactivity towards a specific product acs.orgacs.org. For instance, a high steric demand can facilitate the formation of a cyclobutanol product from the E-photoenol, as opposed to a lactone which might be expected under different steric conditions acs.orgacs.org.

The lifetimes of these transient species have been measured in benzene, providing insight into their relative stabilities.

| Transient Species | Wavelength of Maximum Absorbance (λmax) | Lifetime (τ) in Benzene |

| Biradical | ~310 nm | 200 ns |

| Z-Photoenol | ~380 nm | 30-60 µs |

| E-Photoenol | ~380 nm | 11 ms |

Solid-State Photolysis Phenomena

In the solid state, the topochemical control principle dictates that the reaction proceeds with a minimum of atomic and molecular movement. For Norrish Type II reactions, this means that the γ-hydrogen must be in close proximity to the carbonyl oxygen in the ground state conformation of the crystal. The feasibility and outcome of the photoreaction are therefore predetermined by the crystal structure. Studies on other cyclic ketones have shown that solid-state irradiation can lead to highly selective and sometimes unique product formations that are not observed in solution-phase photolysis. For instance, solid-state reactions can favor cyclization over elimination pathways due to the constraints imposed by the crystal lattice. The specific photoproducts of this compound in the solid state would depend on its specific crystalline polymorphism and the intermolecular interactions governing its packing.

Triplet Sensitization Phenomena

Triplet sensitization is a powerful technique in photochemistry where the triplet excited state of a donor molecule (the sensitizer) is used to populate the triplet state of an acceptor molecule, which may not be efficiently formed by direct irradiation. For aromatic ketones like this compound, the Norrish Type II reaction typically proceeds through the lowest triplet excited state (T1).

In the context of this compound, triplet sensitization could be employed to initiate the photoreaction even under conditions where direct excitation is inefficient. A suitable triplet sensitizer (B1316253) would be a molecule that absorbs light at a longer wavelength than the butyrophenone, has a high intersystem crossing quantum yield, and possesses a triplet energy higher than that of the butyrophenone. Upon excitation, the sensitizer would efficiently populate its triplet state and then transfer this energy to a ground-state this compound molecule. This energy transfer process, known as triplet-triplet annihilation, would generate the reactive triplet state of the butyrophenone, which would then undergo the characteristic intramolecular hydrogen abstraction to initiate the formation of photoproducts. The efficiency of this process would depend on the triplet energy of the sensitizer and the rate of triplet energy transfer relative to other decay pathways of the sensitizer's triplet state.

Theoretical and Computational Investigations of 2 ,3,5 Trimethylbutyrophenone

Quantum Chemical Methodologies Applied to Trimethylbutyrophenone

The investigation of the photochemical reactions of butyrophenone (B1668137), and by extension its derivatives like 2',3,5'-trimethylbutyrophenone, relies on sophisticated computational methods to map the intricate potential energy surfaces of its excited states.

Density Functional Theory (DFT) has been a important tool in studying the mechanistic details of the Norrish type reactions in butyrophenone. acs.orgresearchgate.net DFT methods are employed to identify the minima, transition states, and minimum energy crossing points among the ground (S₀) and excited electronic states. researchgate.net These calculations have been instrumental in understanding the structural and energetic landscape of the reacting molecule. For instance, DFT has been used to reoptimize the ground state structure of butyrophenone, revealing a nonplanar minimum. acs.org Furthermore, DFT calculations have been shown to underestimate the energy of triplet ketones with an (n,π*) configuration, a factor to consider when evaluating the energetics of these reactions. researchgate.net

The Complete-Active-Space Self-Consistent Field (CASSCF) method is a powerful tool for studying the electronic structure of molecules where electron correlation is significant, as is the case in excited states and photochemical reactions. acs.orgresearchgate.net CASSCF has been used in conjunction with DFT to provide a more complete picture of the photochemistry of butyrophenone. acs.orgresearchgate.net This method is particularly adept at describing the multi-configurational nature of excited states and regions of the potential energy surface where electronic states are close in energy, such as conical intersections and avoided crossings. chemrxiv.org The combination of CASSCF and DFT has been crucial in identifying all the minima, transition states, and minimum energy crossing points among the S₁, T₁, and T₂ states of butyrophenone. researchgate.net

While DFT and CASSCF are central to the study of butyrophenone photochemistry, other computational methods also play a role. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been used to a lesser extent for mechanistic studies of aromatic carbonyl compounds. acs.org Semiempirical methods, which use a combination of theoretical calculations and experimental data, can be valuable for initial explorations of large molecular systems due to their lower computational cost, though they are generally less accurate than ab initio and DFT methods.

Elucidation of Reaction Mechanisms and Potential Energy Surfaces

A central goal of theoretical investigations into the photochemistry of butyrophenone is to map the potential energy surfaces of the relevant excited states to understand the pathways and efficiencies of the Norrish Type I and Type II reactions.

Upon photoexcitation to the first excited singlet state (S₁), butyrophenone can undergo intersystem crossing (ISC) to the triplet manifold (T₁ and T₂). acs.org Theoretical studies have revealed the existence of a three-surface intersection involving the S₁, T₁, and T₂ states in the Franck-Condon region. acs.orgacs.org This intersection is a common feature for a wide variety of aromatic carbonyl compounds and provides a mechanism for highly efficient intersystem crossing from the S₁ to the T₁ state, with the T₂ state acting as a relay. acs.orgresearchgate.net Once in the T₁ state, the molecule can proceed with the Norrish Type II reaction, which involves an intramolecular 1,5-hydrogen shift to form a triplet 1,4-biradical intermediate. acs.orgresearchgate.net

The Norrish Type II reaction proceeds through a six-membered cyclic transition state. rsc.org Computational methods are used to locate and characterize the geometry and energy of this transition state on the potential energy surface. Furthermore, the concept of a Minimum Energy Crossing Point (MECP) is crucial for understanding transitions between different potential energy surfaces, such as the intersystem crossing from the triplet to the singlet state of the 1,4-biradical. acs.orgnih.gov The MECP represents the lowest energy point on the seam of intersection between two potential energy surfaces and is a key region for non-adiabatic transitions. nih.gov For butyrophenone, a minimum energy crossing point between the S₁ and S₀ surfaces has been identified and is structurally similar to the 1,4-biradical. acs.org The subsequent reactions of the singlet 1,4-biradical, including cleavage, cyclization (Yang cyclization), and back hydrogen transfer, are influenced by the existence of different isomers of this biradical. acs.orgresearchgate.net

Prediction of Spectroscopic Properties and Molecular Characteristics

Computational chemistry provides powerful tools for the prediction of various molecular properties, offering insights that complement and guide experimental work. For this compound, a range of theoretical methods can be employed to predict its spectroscopic characteristics and understand its three-dimensional structure and electronic nature. These computational investigations are crucial for characterizing the molecule and predicting its behavior.

Computational spectroscopy is a branch of computational chemistry that focuses on the simulation of spectroscopic techniques. By calculating the interaction of a molecule with electromagnetic radiation, it is possible to predict the resulting spectra, which can be invaluable for the identification and characterization of the compound.

UV-Vis Spectroscopy:

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For an aromatic ketone like this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π → π* and n → π* transitions of the benzene (B151609) ring and the carbonyl group. Computational models can predict how the substitution pattern on the aromatic ring influences these transitions. researchgate.net Machine learning models are also being developed to predict UV-Vis spectra, offering a potentially faster alternative to costly quantum mechanical calculations. digitellinc.comacs.org

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| n → π | 320 | 0.02 |

| π → π | 245 | 0.45 |

| π → π* | 205 | 0.30 |

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the chemical shifts of ¹H and ¹³C nuclei. nih.govnih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. rsc.org By calculating the magnetic shielding tensors of the nuclei in a molecule, their chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined. These predictions are highly sensitive to the molecular geometry and electronic environment of each atom. For this compound, computational models can predict the chemical shifts for the aromatic protons, the methyl protons on the ring, and the protons of the butyryl chain, aiding in the interpretation of experimental NMR spectra.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.0-7.2 |

| Aromatic CH | 6.8-7.0 |

| Butyryl-CH₂ (α to C=O) | 2.8-3.0 |

| Butyryl-CH₂ | 1.6-1.8 |

| Butyryl-CH₃ | 0.9-1.1 |

| Ring-CH₃ (2') | 2.2-2.4 |

| Ring-CH₃ (3') | 2.1-2.3 |

| Ring-CH₃ (5') | 2.3-2.5 |

IR/Raman Spectroscopy:

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of a molecule. Computational methods based on DFT can calculate the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. arxiv.orgcardiff.ac.ukresearchgate.netyoutube.com These calculations provide a detailed picture of the molecular vibrations associated with different functional groups. For this compound, the predicted IR and Raman spectra would show characteristic peaks for the carbonyl (C=O) stretching, aromatic C-H stretching, aliphatic C-H stretching, and various bending and rocking motions of the molecule. Comparing the computed spectra with experimental data can confirm the molecular structure and provide insights into intramolecular interactions. scifiniti.com

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| Carbonyl C=O Stretch | 1680-1700 | Very Strong |

| Aromatic C=C Stretch | 1580-1620 | Medium-Strong |

| CH₂ Bending | 1450-1470 | Medium |

| CH₃ Bending | 1370-1390 | Medium |

Understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule is fundamental to predicting its chemical reactivity and physical properties.

Molecular Geometry:

Computational chemistry allows for the optimization of the molecular geometry to find the most stable conformation. mdpi.comyoutube.comyoutube.comtau.ac.il Methods like DFT and ab initio calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, geometry optimization would reveal the preferred orientation of the butyryl group relative to the trimethylphenyl ring and the planarity of the aromatic system.

Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| Aromatic C-C Bond Lengths | ~1.39-1.41 Å |

| C(aromatic)-C(carbonyl) Bond Length | ~1.50 Å |

| C-C-C Bond Angles (butyryl chain) | ~110-112° |

| Dihedral Angle (Aromatic Ring - Carbonyl Plane) | ~20-30° |

Electronic Structure:

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. For this compound, computational analysis would likely show the HOMO localized on the electron-rich trimethylphenyl ring and the LUMO centered on the carbonyl group, which is consistent with the expected electronic properties of aromatic ketones. wuxibiology.com The energies of these frontier orbitals are crucial for understanding the molecule's behavior in chemical reactions. nih.gov

Predicted Electronic Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.0 |

Advanced Computational Approaches and Machine Learning in Butyrophenone Research

The field of drug discovery and materials science is increasingly benefiting from the application of advanced computational techniques, including machine learning and artificial intelligence. ijert.orgnih.gov

In the context of butyrophenone research, these methods offer powerful tools for predicting biological activity, physicochemical properties, and potential side effects. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activities or physical properties. nih.govresearchgate.netmdpi.comfrontiersin.org For butyrophenone derivatives, QSAR models can be developed to predict their affinity for specific receptors, such as dopamine (B1211576) receptors, which are important targets for antipsychotic drugs. nih.gov

Machine learning algorithms, such as random forests, support vector machines, and neural networks, can be trained on large datasets of known butyrophenone compounds and their associated properties. semanticscholar.orgresearchgate.net These trained models can then be used to predict the properties of new, untested derivatives like this compound. ijert.org This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. For instance, machine learning models can predict properties such as solubility, metabolic stability, and potential toxicity, which are critical for the development of new pharmaceutical agents. nih.gov

Advanced Spectroscopic Characterization of 2 ,3,5 Trimethylbutyrophenone and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through one-dimensional and two-dimensional NMR experiments, it is possible to map the carbon framework and the connectivity of protons within 2',3,5'-Trimethylbutyrophenone.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the aliphatic butyryl chain. The aromatic region would likely display two singlets or closely coupled doublets for the two remaining aromatic protons, influenced by the positions of the three methyl groups. The three aromatic methyl groups would each produce a sharp singlet. Protons on the butyryl chain would appear as multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group alpha to the carbonyl.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, this includes the carbonyl carbon, carbons of the aromatic ring (both substituted and unsubstituted), the three aromatic methyl carbons, and the three distinct carbons of the butyryl chain. The carbonyl carbon is characteristically found far downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| Aromatic C-H | ~6.9 - 7.2 | ~125 - 135 | Two distinct protons on the trimethyl-substituted phenyl ring. |

| Aromatic C-CH₃ | - | ~135 - 140 | Carbons to which the methyl groups are attached. |

| Aromatic C-C=O | - | ~137 | Carbon to which the butyryl group is attached. |

| Aromatic -CH₃ | ~2.2 - 2.4 | ~19 - 22 | Three distinct methyl groups on the phenyl ring. |

| C=O | - | ~200 | Carbonyl carbon of the butyrophenone (B1668137). |

| -CO-CH₂- | ~2.9 (triplet) | ~38 | Methylene group adjacent to the carbonyl. |

| -CH₂-CH₂-CH₃ | ~1.7 (sextet) | ~18 | Central methylene group of the butyryl chain. |

| -CH₂-CH₃ | ~1.0 (triplet) | ~14 | Terminal methyl group of the butyryl chain. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

2D NMR techniques provide deeper insight into the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show clear cross-peaks connecting the adjacent protons of the butyryl chain: the triplet at ~1.0 ppm would be correlated with the sextet at ~1.7 ppm, which in turn would be correlated with the triplet at ~2.9 ppm. This confirms the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It is a highly sensitive technique that helps in the unambiguous assignment of carbon signals based on previously assigned proton signals. sdsu.edu For instance, the proton signal at ~1.0 ppm would show a cross-peak with the carbon signal at ~14 ppm, confirming the assignment of the terminal methyl group.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be from the carbonyl (C=O) group's stretching vibration.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns upon ionization. chemguide.co.uk For this compound (C₁₃H₁₈O), the molecular weight is approximately 190.28 g/mol .

Upon electron ionization, the molecule would form a molecular ion (M⁺•) with a corresponding mass-to-charge ratio (m/z) of 190. This molecular ion can then undergo characteristic fragmentation reactions. Butyrophenones are well-known to undergo two primary fragmentation pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain, resulting in the loss of a propyl radical (•C₃H₇) to form a stable acylium ion.

McLafferty Rearrangement: A hallmark fragmentation for ketones with a gamma-hydrogen. This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This results in the loss of a neutral alkene (propene) and the formation of a radical cation. nih.gov

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₃H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 147 | [C₁₀H₁₁O]⁺ | Alpha-Cleavage (Loss of •C₃H₇) |

| 148 | [C₁₀H₁₂O]⁺• | McLafferty Rearrangement (Loss of C₃H₆) |

| 119 | [C₉H₁₁]⁺ | Loss of CO from the m/z 147 fragment |

UV-Visible Spectroscopy for Electronic Transitions and Transient Species Detection

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. Aromatic ketones like this compound typically display two characteristic absorption bands corresponding to different electronic transitions.

n→π* Transition: This involves the excitation of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π* orbital. This is a lower energy transition and results in a weak absorption band at a longer wavelength, typically in the range of 300-350 nm.

π→π* Transition: This higher energy transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic system. It results in a strong absorption band at a shorter wavelength, usually below 280 nm.

Laser Flash Photolysis for Biradical and Photoenol Characterization

Laser flash photolysis (LFP) is a powerful technique used to generate and study short-lived reactive intermediates, such as those formed from the photoexcitation of ketones. scielo.br Aromatic ketones with an alkyl substituent in the ortho position, such as this compound, are known to undergo a characteristic Norrish Type II photoreaction. kvmwai.edu.in

Upon absorption of UV light, the ketone is excited to a singlet state, which rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state can then abstract a hydrogen atom from the ortho-methyl group through a six-membered ring transition state. This intramolecular hydrogen abstraction generates a transient 1,4-biradical intermediate. rsc.orgcdnsciencepub.com

This biradical is a key intermediate that can have several fates, including:

Reverse Hydrogen Transfer: Reverting to the original ketone in its ground state.

Enolization: Tautomerizing to form a more stable transient species known as a photoenol. cdnsciencepub.com

LFP allows for the direct observation of these transient species. The 1,4-biradical is typically very short-lived. The resulting photoenols, however, are often more stable and possess distinct absorption spectra that can be detected. For related ortho-alkylated ketones, these photoenol transients have been observed to absorb in the 340-440 nm range. The lifetime and decay pathways of these photoenols can be studied to provide detailed insights into the photochemical reactivity of the parent ketone. cdnsciencepub.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in chemical characterization, providing the foundational data required to verify the empirical and molecular formula of a synthesized compound. For this compound, this process is crucial to confirm its atomic composition and purity. The primary method for determining the elemental composition of organic compounds is combustion analysis. wikipedia.orginfinitalab.comfiveable.me

In a typical combustion analysis procedure, a precisely weighed sample of this compound is burned in an excess of oxygen. This high-temperature combustion converts the carbon and hydrogen within the molecule into carbon dioxide (CO₂) and water (H₂O), respectively. chemteam.infoalevelchemistry.co.uk These combustion products are then passed through separate absorption tubes, where they are quantitatively collected. By measuring the mass increase of these tubes, the masses of CO₂ and H₂O produced can be determined. From this data, the mass percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by subtracting the percentages of carbon and hydrogen from the total mass of the sample. chemteam.info

The molecular formula of this compound is C₁₃H₁₈O. Based on this formula, the theoretical elemental composition can be calculated to serve as a benchmark for experimental results.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 13 | 156.13 | 82.05% |

| Hydrogen (H) | 1.01 | 18 | 18.18 | 9.56% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.41% |

| Total | - | 32 | 190.31 | 100.00% |

Experimental values obtained from combustion analysis that closely match these theoretical percentages provide strong evidence for the correct synthesis and purity of this compound. Any significant deviation would suggest the presence of impurities or an incorrect molecular structure.

Advanced Data Analysis and Interpretation in Spectroscopy

The structural elucidation of this compound and the characterization of its reaction intermediates require a multi-faceted approach utilizing various spectroscopic techniques. The interpretation of the data from these techniques provides a detailed picture of the molecular framework.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. pressbooks.publibretexts.org For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group. Since the carbonyl group is conjugated with the aromatic ring, this stretching vibration is expected to appear in the range of 1685-1690 cm⁻¹. pressbooks.publibretexts.org Other characteristic absorptions would include C-H stretching from the aromatic ring and the aliphatic butyl chain.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 3000-2850 | Medium-Strong |

| C=O (Aromatic Ketone) | Stretching | 1690-1685 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. hilarispublisher.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the butyrophenone chain. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl groups and the carbonyl group. The protons of the butyl chain would exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | ~7.0-7.5 | Multiplet | 2H |

| -CH₂- (next to C=O) | ~2.9 | Triplet | 2H |

| Aromatic -CH₃ | ~2.3-2.5 | Singlet | 9H |

| -CH₂- (middle of chain) | ~1.7 | Sextet | 2H |

| Terminal -CH₃ | ~0.9 | Triplet | 3H |

¹³C NMR: The carbon-13 NMR spectrum would show a characteristic downfield signal for the carbonyl carbon, typically in the range of 190-200 ppm for aromatic ketones. libretexts.org The aromatic carbons would appear in the 125-150 ppm region, and the aliphatic carbons would be found in the upfield region of the spectrum.

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~199 |

| Aromatic C (substituted) | ~135-140 |

| Aromatic C-H | ~125-130 |

| -CH₂- (next to C=O) | ~38 |

| Aromatic -CH₃ | ~20-22 |

| -CH₂- (middle of chain) | ~18 |

| Terminal -CH₃ | ~14 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.gov For butyrophenones, common fragmentation pathways include α-cleavage and McLafferty rearrangement. libretexts.orgnih.gov The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of this compound (190.28 g/mol ).

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₃H₁₈O]⁺ (Molecular Ion) | - |

| 147 | [C₁₀H₁₁O]⁺ | α-cleavage (loss of C₃H₇) |

| 133 | [C₉H₉O]⁺ | McLafferty rearrangement (loss of C₄H₈) |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

Advanced Spectroscopic Techniques: To unambiguously determine the structure and study reaction intermediates, more advanced techniques are employed.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring and the structure of the butyl chain. ethz.chacs.org

Hyphenated Techniques: The coupling of chromatographic separation with spectroscopic detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the analysis of complex mixtures, which is essential for studying reaction intermediates. ijarnd.comnih.govslideshare.net

Computational Spectroscopy: In the absence of experimental data for a novel compound, computational chemistry can be used to predict spectroscopic properties. jstar-research.comacs.org By employing methods like Density Functional Theory (DFT), theoretical IR, NMR, and other spectra can be generated and compared with experimental data to confirm the structure. arxiv.orgacs.org

The synergistic use of these advanced spectroscopic methods and data analysis techniques provides a robust framework for the complete characterization of this compound and a detailed investigation of its reaction pathways and intermediates.

Chemical Reactivity Principles Pertaining to 2 ,3,5 Trimethylbutyrophenone

Electrophilic Nature of the Carbonyl Group

The reactivity of 2',3,5'-Trimethylbutyrophenone is fundamentally centered around its carbonyl group (C=O). This functional group is characterized by a double bond between a carbon atom and a more electronegative oxygen atom. britannica.comdoubtnut.com Due to oxygen's higher electronegativity, the electron density in the carbon-oxygen double bond is pulled towards the oxygen atom. doubtnut.comncert.nic.in This polarization results in the oxygen atom bearing a partial negative charge (δ-) and the carbonyl carbon atom acquiring a partial positive charge (δ+). doubtnut.com

This electron deficiency renders the carbonyl carbon an electrophilic center, making it susceptible to attack by nucleophiles, which are electron-rich species. britannica.comncert.nic.inbyjus.com The electrophilic character of the carbonyl carbon is a defining feature of aldehydes and ketones, dictating their primary mode of chemical reaction. britannica.comncert.nic.in In the context of this compound, this inherent polarity makes the carbonyl carbon the principal site for chemical transformations. The electrophilicity can be influenced by the surrounding molecular structure; for instance, electron-donating groups can decrease it, while electron-withdrawing groups can enhance it. libretexts.orglibretexts.org Studies on similar compounds, like substituted benzaldehydes, have shown that the electrophilicity is strongly related to the charge on the carbonyl carbon, which is directly influenced by the electronic properties of the substituents on the aromatic ring. nih.gov

Table 1: Factors Influencing Carbonyl Group Electrophilicity

| Factor | Description | Effect on Electrophilicity |

|---|---|---|

| Electronegativity | Oxygen is more electronegative than carbon, polarizing the C=O bond. doubtnut.comncert.nic.in | Increases the partial positive charge on the carbonyl carbon. |

| Inductive Effects | Alkyl groups attached to the carbonyl carbon are electron-donating. brainkart.com | Decreases electrophilicity by stabilizing the partial positive charge. |

| Resonance Effects | An attached aromatic ring can donate electron density to the carbonyl group through resonance. ncert.nic.inlibretexts.org | Decreases electrophilicity by delocalizing the positive charge. |

| Steric Hindrance | Bulky groups around the carbonyl carbon can physically block the approach of nucleophiles. libretexts.orgbrainkart.com | Does not change inherent electrophilicity but reduces reactivity . |

Nucleophilic Addition Reactions

Given the electrophilic nature of its carbonyl carbon, this compound primarily undergoes nucleophilic addition reactions. ncert.nic.inopenstax.org This is the most common reaction type for both aldehydes and ketones. byjus.comopenstax.org The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon. ncert.nic.inwikipedia.org

The reaction proceeds in two main steps:

Nucleophilic Attack: The nucleophile forms a new covalent bond with the carbonyl carbon. Simultaneously, the π-bond of the carbonyl group breaks, and the electron pair moves to the oxygen atom. libretexts.orgmasterorganicchemistry.com This step results in the formation of a tetrahedral alkoxide intermediate, changing the hybridization of the carbonyl carbon from sp² to sp³. ncert.nic.inlibretexts.org

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is then protonated, typically by a weak acid like water, to yield an alcohol as the final product. libretexts.orgopenstax.org

The rate and feasibility of these reactions depend on both the nucleophile's strength and the ketone's structure. masterorganicchemistry.com Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, lead to irreversible additions. masterorganicchemistry.com Weaker nucleophiles may result in reversible reactions. masterorganicchemistry.com

Structure-Reactivity Relationships in Aromatic Ketones

The specific structure of this compound significantly influences its reactivity in nucleophilic addition reactions, primarily through electronic and steric effects.

Electronic Effects: The three methyl groups on the benzene (B151609) ring are electron-donating groups (EDGs). Through an inductive effect, they push electron density towards the aromatic ring. brainkart.com This increased electron density can be partially delocalized onto the carbonyl group via resonance, which reduces the partial positive charge on the carbonyl carbon. A less electrophilic carbonyl carbon is less reactive towards nucleophiles. ncert.nic.inlibretexts.org Aromatic ketones are generally less reactive than aliphatic ketones because the aromatic ring itself can donate electron density through resonance, stabilizing the carbonyl group and decreasing its electrophilicity. libretexts.orgopenstax.org

Steric Effects: The presence of bulky substituents near the reaction center can hinder the approach of a nucleophile. libretexts.orgbrainkart.com In this compound, the butyryl group and the methyl group at the 2' (ortho) position create significant steric hindrance around the carbonyl carbon. This crowding makes it more difficult for a nucleophile to access the electrophilic carbon, thereby slowing the rate of reaction compared to less substituted ketones like acetophenone (B1666503) or even unsubstituted butyrophenone (B1668137). brainkart.comcdnsciencepub.com Generally, ketones are less reactive than aldehydes due to having two, rather than one, bulky substituents attached to the carbonyl carbon. ncert.nic.inlibretexts.orgbrainkart.com

Table 2: Comparison of Steric and Electronic Effects on Reactivity

| Compound Feature | Type of Effect | Impact on Reactivity of this compound |

|---|---|---|

| Three Methyl Groups | Electronic (Inductive) | Decrease reactivity by making the carbonyl carbon less electrophilic. |

| Aromatic Ring | Electronic (Resonance) | Decrease reactivity compared to aliphatic ketones. libretexts.orgopenstax.org |

| Ortho Methyl Group | Steric | Decrease reactivity by hindering nucleophilic approach. cdnsciencepub.com |

| Butyryl Group | Steric | Decrease reactivity compared to smaller acyl groups (e.g., acetyl). |

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of chemical reactions involving this compound can be understood through the principles of kinetic and thermodynamic control.

Kinetic Control: The kinetic product is the one that forms the fastest, meaning it has the lowest activation energy. libretexts.org For nucleophilic addition to this compound, the rate of reaction is largely dictated by the steric and electronic factors discussed previously. The significant steric hindrance and the reduced electrophilicity of the carbonyl carbon lead to a relatively high activation energy for nucleophilic attack, suggesting that the compound is kinetically less reactive than many other ketones. Reactions performed under conditions where the initial addition is irreversible (e.g., low temperatures with strong nucleophiles) are under kinetic control. libretexts.org

Thermodynamic Control: The thermodynamic product is the most stable product, which predominates when the reaction is reversible and allowed to reach equilibrium. libretexts.org This typically occurs at higher temperatures, providing enough energy to overcome the reverse activation barrier. libretexts.org In the case of nucleophilic addition, the equilibrium position depends on the relative stability of the ketone (reactant) and the tetrahedral addition product. The steric strain introduced by the bulky groups in the tetrahedral product can sometimes make it less stable than the planar ketone, potentially shifting the equilibrium back towards the reactants. Therefore, while a reaction may proceed under certain conditions, the position of the equilibrium (thermodynamic favorability) is a crucial consideration. The interplay between kinetic and thermodynamic factors can be complex, and the favored product can change depending on the specific reaction conditions, such as temperature, solvent, and the nature of the nucleophile. libretexts.orghw.ac.uk

Emerging Research Directions and Applications of 2 ,3,5 Trimethylbutyrophenone

Development of Novel Photochemical Catalysts and Reagents

Aromatic ketones are well-established as effective photocatalysts and photosensitizers in a variety of organic transformations. researchgate.netacs.org The triplet excited state of these molecules can initiate reactions through energy transfer or hydrogen abstraction processes. The unique substitution pattern of 2',3,5'-trimethylbutyrophenone offers intriguing possibilities for the development of new catalysts and reagents with tailored properties.

The methyl groups on the aromatic ring can influence the photophysical properties of the molecule, such as the energy and lifetime of its triplet state. These properties are crucial for efficient energy transfer to other molecules, a key step in many photocatalytic cycles. For instance, the electron-donating nature of the methyl groups may affect the n-π* and π-π* transitions, potentially tuning the absorption spectrum and allowing for the use of different light sources.

Future research could focus on harnessing this compound as a catalyst for reactions such as [2+2] cycloadditions, E/Z isomerizations, and the generation of radical intermediates for subsequent reactions. The steric hindrance provided by the ortho-methyl group could also be exploited to induce stereoselectivity in certain photochemical reactions.

Table 1: Hypothetical Photophysical Properties of Substituted Butyrophenones

| Compound | Absorption Max (λmax, nm) | Triplet Energy (ET, kcal/mol) | Triplet Lifetime (τT, μs) |

| Butyrophenone (B1668137) | 320 | 74 | 0.1 |

| 4'-Methylbutyrophenone | 325 | 73 | 0.5 |

| 2',5'-Dimethylbutyrophenone | 330 | 72 | 1.2 |

| This compound | 335 | 71 | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes to suggest potential research avenues.

Advanced Materials Science Applications

The photochemical reactivity of butyrophenone derivatives can be leveraged in the field of materials science, particularly in the development of photoresponsive polymers and surfaces. Upon irradiation, aromatic ketones can initiate polymerization, cross-linking, or degradation of polymeric materials.

The incorporation of this compound as a photoinitiator or a photoactive pendant group in a polymer backbone could lead to the creation of novel materials with tunable properties. For example, it could be used to fabricate hydrogels that change their swelling behavior in response to light, or to develop coatings that can be cured or modified with spatial and temporal control using light. The specific substitution pattern may influence the efficiency of these processes.

Furthermore, the potential for this molecule to undergo Norrish Type II reactions, leading to the formation of a 1,4-biradical, could be exploited in the design of self-healing polymers. sciepub.comsciepub.com The reversible formation and cleavage of bonds upon irradiation could provide a mechanism for repairing damage in a material.

Further Mechanistic Studies of Aromatic Ketone Photochemistry

The photochemistry of butyrophenone is a classic example of the Norrish Type I and Type II reactions. sciepub.com Photoexcitation leads to the formation of an excited singlet state, which rapidly undergoes intersystem crossing to the triplet state. From the triplet state, the molecule can undergo α-cleavage (Norrish Type I) or intramolecular hydrogen abstraction from the γ-carbon to form a 1,4-biradical (Norrish Type II). This biradical can then either cyclize to form a cyclobutanol (B46151) (Yang cyclization) or cleave to form an alkene and an enol. sciepub.comsciepub.com

The substitution on the aromatic ring and the alkyl chain can significantly influence the competition between these pathways. The methyl groups in this compound are expected to play a crucial role in its photochemical behavior. For instance, the steric and electronic effects of the methyl groups could alter the conformation of the molecule, thereby affecting the rate of γ-hydrogen abstraction.

Detailed mechanistic studies, employing techniques such as laser flash photolysis and quantum yield measurements, would be essential to elucidate the precise effects of the trimethyl substitution. Understanding these effects will not only provide fundamental insights into aromatic ketone photochemistry but also guide the design of new photoactive molecules with specific functionalities.

Table 2: Potential Quantum Yields for Photoreactions of this compound

| Reaction Pathway | Quantum Yield (Φ) |

| Norrish Type I (α-cleavage) | 0.05 |

| Norrish Type II (elimination) | 0.30 |

| Yang Cyclization (cyclobutanol formation) | 0.15 |

| Intersystem Crossing | 0.95 |

Note: The data in this table is hypothetical and for illustrative purposes to suggest potential research avenues.

Computational Design of Functionalized Butyrophenones

Computational chemistry offers powerful tools for predicting and understanding the properties and reactivity of molecules. worldscientific.com Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to investigate the electronic structure, excited states, and potential energy surfaces of this compound and its derivatives.

Such computational studies could provide valuable insights into how the number and position of methyl groups on the aromatic ring influence the molecule's photophysical and photochemical properties. For example, calculations could predict the absorption and emission spectra, the energies of the singlet and triplet excited states, and the barriers for various photochemical reaction pathways.

This predictive power can be harnessed for the rational design of new functionalized butyrophenones with optimized properties for specific applications. By systematically modifying the structure of the molecule in silico, researchers can identify promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new photochemical catalysts, reagents, and materials.

Q & A

Q. How can researchers optimize the synthesis of 2',3,5'-Trimethylbutyrophenone to improve yield and purity?

Methodological Answer:

- Halogen Substitution : Adapt methods used for fluorinated analogs (e.g., 3,4,5-trifluorobenzophenone) by replacing fluorine with methyl groups via nucleophilic substitution. Use catalysts like palladium or copper to enhance regioselectivity .

- Friedel-Crafts Acylation : Employ a modified Friedel-Crafts reaction using trimethylbenzene derivatives and butyroyl chloride. Optimize Lewis acid catalysts (e.g., AlCl₃) and reaction temperature (80–120°C) to minimize side products .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol for high-purity isolation. Monitor purity via GC-MS or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methyl group signals (δ 1.8–2.2 ppm for ¹H; δ 15–25 ppm for ¹³C) and distinguish aromatic protons using 2D NMR (COSY, HSQC) .

- FT-IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and methyl C-H vibrations at ~2850–2960 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z 204.15) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile intermediates .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washing to prevent environmental contamination .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT or molecular dynamics simulations) to identify discrepancies in peak assignments .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to clarify overlapping signals in crowded spectral regions .

- Collaborative Databases : Submit data to PubChem or NIST WebBook to benchmark against existing entries and flag outliers .

Q. What advanced analytical methods can quantify trace impurities in this compound?

Methodological Answer:

- UPLC-QTOF-MS : Achieve ppb-level detection of impurities using ultra-performance liquid chromatography coupled with quadrupole time-of-flight MS. Optimize mobile phases (acetonitrile/water with 0.1% formic acid) for peak resolution .

- Headspace GC-MS : Analyze volatile byproducts (e.g., residual solvents) with headspace sampling and a DB-5MS column .

- ICP-OES : Detect metal catalysts (e.g., Pd, Cu) at trace levels using inductively coupled plasma optical emission spectroscopy .

Q. How can mechanistic studies elucidate the degradation pathways of this compound under oxidative conditions?

Methodological Answer:

- Radical Trapping : Use spin-trapping agents (e.g., DMPO) with ESR spectroscopy to identify transient radical intermediates during photodegradation .

- LC-MS/MS : Monitor degradation products (e.g., quinones or carboxylic acids) via tandem MS with collision-induced dissociation .

- Kinetic Isotope Effects : Compare degradation rates of protiated vs. deuterated analogs to determine rate-limiting steps (e.g., C-H bond cleavage) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- DoE Optimization : Apply Design of Experiments (DoE) to evaluate factors like catalyst loading, temperature, and stirring rate. Use response surface methodology to identify robust conditions .

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to track reaction progress in real time .

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) to identify degradation-sensitive steps and refine storage protocols .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported reaction yields for this compound?

Methodological Answer:

- Reagent Purity Audit : Verify the purity of starting materials (e.g., trimethylbenzene) via GC-MS. Impurities >1% can skew yields .

- Replication Trials : Repeat published procedures with independent labs to isolate variables (e.g., solvent quality, glassware type) .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify systemic biases or unreported variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.